molecular formula C9H10BrFO2 B14039019 6-Bromo-2-fluoro-3-propoxyphenol

6-Bromo-2-fluoro-3-propoxyphenol

Cat. No.: B14039019
M. Wt: 249.08 g/mol
InChI Key: KYUWVNJLHQSFCB-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-propoxyphenol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenol, characterized by the presence of bromine, fluorine, and propoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic bromination of phenol using a brominating reagent such as aluminum bromide (AlBr3) in the presence of a suitable solvent . The fluorination can be achieved using a fluorinating agent like Selectfluor. The propoxy group is introduced through an etherification reaction using propyl bromide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 6-Bromo-2-fluoro-3-propoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-propoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the propoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated or modified propoxy derivatives.

Scientific Research Applications

6-Bromo-2-fluoro-3-propoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-propoxyphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of a propoxy group.

    2-Bromo-6-fluoro-3-iodophenol: Contains an iodine atom instead of a propoxy group.

    2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxyl group.

Uniqueness

6-Bromo-2-fluoro-3-propoxyphenol is unique due to the combination of bromine, fluorine, and propoxy groups on the phenol ring. This specific arrangement of functional groups imparts distinct chemical properties, such as reactivity and solubility, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

6-bromo-2-fluoro-3-propoxyphenol

InChI

InChI=1S/C9H10BrFO2/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4,12H,2,5H2,1H3

InChI Key

KYUWVNJLHQSFCB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)O)F

Origin of Product

United States

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